Brefeldin A

Description

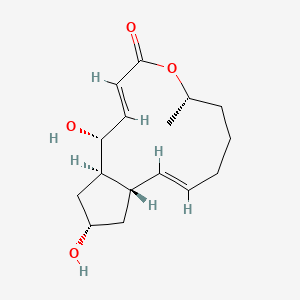

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KQPMLPITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880041 | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20350-15-6, 60132-23-2 | |

| Record name | Brefeldin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefeldin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFELDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Historical Context of Brefeldin A's Discovery: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone of fungal origin, has become an indispensable tool in cell biology for dissecting the secretory pathway. Its ability to reversibly disrupt the Golgi apparatus and inhibit protein transport from the endoplasmic reticulum (ER) has provided profound insights into the dynamic nature of these organelles. This technical guide delves into the historical context of this compound's discovery, from its initial isolation to the pivotal experiments that unraveled its mechanism of action. It provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from foundational studies, and a summary of the quantitative data that underpinned this research. Furthermore, this guide employs visualizations to illustrate the core signaling pathways affected by this compound and the experimental workflows that were instrumental in its characterization.

Introduction: An Unassuming Antiviral with a Profound Biological Impact

The story of this compound is a testament to the serendipitous nature of scientific discovery. Initially isolated as a potential antiviral agent, its true value lay hidden for decades until its remarkable effects on intracellular protein trafficking were unveiled. This guide traces the journey of this compound from a fungal metabolite of little initial interest to a cornerstone of modern cell biology research.

The Early Discovery and Characterization of this compound

The discovery of this compound can be traced back to the late 1950s, with key milestones in its isolation and characterization spanning over a decade.

Initial Isolation as "Decumbin" from Penicillium decumbens (1958)

In 1958, V.L. Singleton and colleagues at Purdue University reported the isolation of a new crystalline compound from a strain of Penicillium decumbens found on spoiled corn.[1][2][3] They named this compound "Decumbin".[1][2][3] Their work laid the foundation for the future investigation of this intriguing fungal metabolite.

Re-isolation from Penicillium brefeldianum and the Origin of the Name "this compound" (1963)

Five years later, in 1963, a team of scientists, including E. Härri, W. Loeffler, H.P. Sigg, and H. Stähelin, working at Sandoz in Basel, Switzerland, independently isolated the same compound from the fungus Penicillium brefeldianum (also known as Eupenicillium brefeldianum).[1][4] It was from this producing organism that the compound derived its now-common name, this compound.[1][4]

Elucidation of the Chemical Structure (1971)

The definitive chemical structure of this compound was determined in 1971 by H.P. Sigg and his colleagues.[5] This structural elucidation was a critical step that paved the way for future synthetic efforts and a deeper understanding of its biological activity.

Quantitative Data from Early Studies

The initial studies on this compound provided valuable quantitative data regarding its production and physical properties.

| Parameter | Value | Source Organism | Reference |

| Crude Yield | 278 mg/L | Penicillium decumbens | [2] |

| Melting Point | 204-205 °C | Not Specified | [5] |

| Molecular Formula | C₁₆H₂₄O₄ | Not Specified | [5] |

| Molar Mass | 280.36 g/mol | Not Specified | [5] |

The Pivotal Shift: Unraveling the Mechanism of Action

For many years after its discovery, interest in this compound remained limited due to its lackluster performance as an antiviral agent in initial screens.[5] However, the landscape of this compound research was dramatically altered in 1985 by the work of Akira Takatsuki and Gakuzo Tamura.[5] Their research revealed that this compound's primary mode of action was the potent and specific disruption of protein transport from the endoplasmic reticulum to the Golgi apparatus.[5] This discovery transformed this compound from a failed antiviral candidate into an invaluable tool for cell biologists.

Inhibition of Protein Transport and Golgi Disassembly

Subsequent research elucidated that this compound causes a dramatic and reversible disassembly of the Golgi complex, with Golgi resident proteins redistributing into the endoplasmic reticulum.[6] This effect is a consequence of the inhibition of anterograde (forward) transport from the ER to the Golgi, while retrograde (backward) transport continues, leading to the absorption of the Golgi into the ER.

The Molecular Target: GBF1 and the ARF GTPase Cycle

The precise molecular target of this compound was later identified as a guanine nucleotide exchange factor (GEF) called GBF1 (Golgi-specific this compound-resistant GEF 1).[7][8] GBF1 is responsible for activating a small GTPase, ARF1 (ADP-ribosylation factor 1), by promoting the exchange of GDP for GTP.[7][8] Activated, GTP-bound ARF1 is essential for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of transport vesicles.[7] this compound binds to the ARF1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and thereby inhibiting the activation of ARF1.[7] This leads to a failure to recruit COPI to the Golgi membranes, halting vesicle budding and leading to the characteristic collapse of the Golgi into the ER.[7]

Experimental Protocols

The following sections detail the methodologies employed in the key historical studies of this compound.

Isolation of "Decumbin" (this compound) from Penicillium decumbens (Singleton et al., 1958)

Fungal Culture:

-

Penicillium decumbens was cultured on a potato-dextrose broth.[2]

Extraction:

-

The fungal mycelium was extracted with three 1-liter portions of boiling methanol.[2]

-

The methanol extract was chilled to 10°C.[2]

-

The resulting precipitate was further extracted with 200-300 ml of hot methanol.[2]

Crystallization and Purification:

-

The combined methanol extracts were chilled overnight and filtered.[2]

-

The filtrate was diluted with 100 ml of distilled water and concentrated in vacuo to remove the methanol.[2]

-

Crystals of crude decumbin were filtered from the aqueous solution.[2]

-

The crude crystals were purified by washing with petroleum ether.[2]

-

Recrystallization was performed from 50% (v/v) aqueous methanol and then from ethyl acetate to yield pure decumbin.[2]

Visualization of Golgi Disruption by Immunofluorescence Microscopy (Representative Protocol)

This protocol is a representative method for observing the effects of this compound on the Golgi apparatus using immunofluorescence, a technique that became central to characterizing its cellular effects.

Cell Culture and Treatment:

-

Grow adherent cells (e.g., HeLa, COS-7) on glass coverslips in a suitable culture medium.

-

Treat the cells with this compound at a final concentration of 5-10 µg/mL for various time points (e.g., 5, 15, 30, 60 minutes).[6] Include an untreated control.

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody targeting a Golgi resident protein (e.g., anti-GM130, anti-Giantin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filters.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathway affected by this compound and a typical experimental workflow for its study.

Figure 1: The this compound-inhibited signaling pathway for COPI vesicle formation.

Figure 2: A typical experimental workflow for immunofluorescence analysis of this compound's effects.

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action represent a landmark in the field of cell biology. What began as a routine screening for novel antimicrobial compounds ultimately yielded a molecular probe of unparalleled utility for studying the secretory pathway. The historical journey of this compound underscores the importance of fundamental research and the often-unpredictable path of scientific discovery. For researchers, scientists, and drug development professionals, the story of this compound serves as a powerful reminder that a deep understanding of fundamental cellular processes can emerge from the most unexpected of sources. Its continued use in laboratories worldwide is a lasting tribute to the pioneering scientists who first isolated and characterized this remarkable fungal metabolite.

References

- 1. Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry [imafungus.pensoft.net]

- 2. Recent Synthesis and Discovery of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

Brefeldin A: An In-Depth Technical Guide to its Inhibition of Protein Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone derived from the fungus Penicillium brefeldianum, is a potent and widely utilized tool in cell biology for the study of protein trafficking.[1][2] Its mechanism of action involves the reversible inhibition of anterograde protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] This disruption leads to a dramatic and reversible collapse of the Golgi complex into the ER, making BFA an invaluable compound for dissecting the molecular machinery of the secretory pathway.[4][5] This technical guide provides a comprehensive overview of the core mechanism of BFA action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and experimental workflows.

Core Mechanism of this compound Action

This compound's primary molecular target is the guanine nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (Arf1), a small GTPase crucial for vesicle budding.[5][6] BFA does not directly bind to either Arf1-GDP or the GEF alone. Instead, it acts as an uncompetitive inhibitor, binding to the transient, low-affinity complex formed between Arf1-GDP and the Sec7 domain of the GEF (e.g., GBF1, BIG1, BIG2).[7][8] This binding event stabilizes the abortive Arf1-GDP-GEF complex, preventing the exchange of GDP for GTP.[7][9]

The inactivation of Arf1 has a critical downstream consequence: the failure to recruit COPI coat proteins to the Golgi membranes.[10] Arf1-GTP is required to initiate the assembly of the COPI coat, which is essential for the budding of vesicles that mediate both intra-Golgi transport and retrograde transport from the Golgi to the ER. The absence of active Arf1 halts the formation of these transport vesicles. This blockage of anterograde transport from the ER to the Golgi, coupled with the continued retrograde transport, results in the characteristic fusion of the Golgi apparatus with the endoplasmic reticulum.[6][9]

Signaling Pathway of this compound Inhibition

Quantitative Data on this compound Activity

The inhibitory effects of this compound are dose-dependent and can vary between cell types. The following tables summarize key quantitative parameters of BFA's activity.

| Parameter | Value | Cell Type / Conditions | Reference |

| IC₅₀ for Protein Transport Inhibition | ~0.2 µM | HCT 116 cells | [2] |

| Half-maximal inhibition of protein transport | 0.125 µg/mL | Rat pancreatic acinar cells | [11] |

| Inhibition of protein synthesis | 70% inhibition at 0.1-1 µg/mL | Rat glioma C6 cells | [12] |

| BFA Concentration | Effect on Protein Secretion and Golgi Structure (MDCK Cells) | Reference |

| 0.5 µg/mL | Total protein secretion largely unaffected; Golgi structure unaltered. | [13] |

| 10 µg/mL | Total protein secretion reduced to ~70% of control; significant dispersal of the Golgi. | [13] |

| 30 µg/mL | Total protein secretion reduced to ~25% of control; significant dispersal of the Golgi. | [13] |

| BFA Concentration | Effect on Collagen Secretion and Degradation (Human Lung Fibroblasts) | Reference |

| 50 ng/mL | Complete blockage of collagen secretion. | [14] |

| 50 ng/mL | Reduction of intracellular collagen degradation from ~16% to <5%. | [14] |

| 50 ng/mL | Reduction of abnormal collagen degradation from ~33% to <10%. | [14] |

Key Experimental Protocols

Immunofluorescence Microscopy to Visualize Golgi Dispersal

This protocol allows for the visualization of the BFA-induced collapse of the Golgi apparatus into the ER.

Materials:

-

Cells grown on glass coverslips

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Culture cells to 40-70% confluency on sterile glass coverslips in a multi-well plate.[15]

-

Treat cells with the desired concentration of BFA (e.g., 5 µg/mL) for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle-treated control (e.g., DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[16]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.[16]

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[15]

-

Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[16]

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI or Hoechst stain for 1-5 minutes.

-

Briefly rinse with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

In Vitro COPII Vesicle Budding Assay

This assay can be adapted to assess the effect of BFA on ER-to-Golgi transport by measuring the packaging of cargo into vesicles. While BFA primarily affects COPI, its disruption of the ER-Golgi interface can have secondary effects on COPII vesicle formation or fusion.

Materials:

-

Permeabilized cells or isolated ER membranes

-

Rat liver cytosol (as a source of coat proteins and other factors)

-

Purified COPII proteins (Sar1, Sec23/24, Sec13/31)

-

GTP or a non-hydrolyzable GTP analog (GMP-PNP)

-

This compound

-

ATP regeneration system

-

Buffer (e.g., HEPES-based buffer)

-

Radiolabeled or tagged cargo protein (e.g., [³⁵S]gpαF, SEAP)

Procedure:

-

Prepare permeabilized cells or salt-washed ER membranes.[17][18]

-

Set up budding reactions containing ER membranes, cytosol or purified COPII proteins, an ATP regeneration system, and GTP in a suitable buffer.[17]

-

For the experimental condition, add BFA to the reaction mixture. Include a control reaction without BFA.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow vesicle budding.

-

Separate the budded vesicles from the donor membranes by differential centrifugation.[18]

-

Quantify the amount of cargo packaged into the vesicles by methods such as SDS-PAGE and autoradiography for radiolabeled cargo, or by enzymatic assays for cargo like SEAP.[19]

Arf1-GTP Pulldown Assay

This assay measures the levels of active, GTP-bound Arf1 in cells, which are expected to decrease upon BFA treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

GST-GGA1-GAT beads (or other Arf1-GTP binding domain fusion proteins)

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Arf1 antibody

Procedure:

-

Culture cells and treat with BFA for the desired time and concentration. Include an untreated or vehicle-treated control.

-

Lyse the cells in a lysis buffer that preserves the GTP-bound state of GTPases.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with GST-GGA1-GAT beads (which specifically bind Arf1-GTP) for 1-2 hours at 4°C with gentle rotation.[20][21]

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Arf1 antibody to detect the amount of active Arf1.

-

Analyze a portion of the total cell lysate to determine the total Arf1 levels for normalization.

Experimental and Logical Workflows

Workflow for Investigating BFA's Effect on a Specific Protein's Secretion

Logical Relationship of BFA's Molecular Interactions

Conclusion

This compound remains an indispensable tool for cell biologists and researchers in drug development. Its well-characterized mechanism of action, specifically the interfacial inhibition of the Arf1-GEF complex, provides a precise method for disrupting the early secretory pathway. This guide has provided a detailed overview of this mechanism, supported by quantitative data and practical experimental protocols. By understanding the intricacies of how this compound inhibits protein transport, researchers can continue to unravel the complexities of cellular trafficking and explore potential therapeutic applications for targeting these pathways.

References

- 1. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of this compound on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Golgi-related structure remains after the this compound-induced formation of an ER-Golgi hybrid compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Golgi apparatus - Wikipedia [en.wikipedia.org]

- 6. Dual specificity of the interfacial inhibitor this compound for arf proteins and sec7 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Arf, Sec7 and this compound: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamics of GBF1, a this compound-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding site of this compound at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induced dose-dependent changes to Golgi structure and function in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition by this compound of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits degradation as well as production and secretion of collagen in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Sec16p potentiates the action of COPII proteins to bud transport vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Poliovirus Infection Transiently Increases COPII Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Cellular Targets of Brefeldin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal macrocyclic lactone that has become an indispensable tool in cell biology for its profound and reversible effects on the secretory pathway.[1] By potently and specifically inhibiting a key step in intracellular protein trafficking, BFA has enabled researchers to dissect the intricate machinery governing the movement of proteins and lipids within the cell. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and detailed experimental protocols for studying its effects.

Primary Cellular Targets of this compound

The primary and most well-characterized cellular targets of this compound are a specific subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases.[2][3] Specifically, BFA targets large Arf-GEFs that contain a catalytic Sec7 domain.[4] In mammalian cells, the main BFA-sensitive Arf-GEFs are:

-

GBF1 (Golgi-specific BFA resistance factor 1): Primarily localized to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC), GBF1 is crucial for the formation of COPI-coated vesicles and anterograde transport from the ER to the Golgi.[5][6][7]

-

BIG1 (BFA-inhibited GEF 1): Found predominantly at the trans-Golgi network (TGN), BIG1 is involved in the regulation of vesicular trafficking from the TGN.[8][9]

-

BIG2 (BFA-inhibited GEF 2): Also localized to the TGN and recycling endosomes, BIG2 plays a role in TGN trafficking and endosomal recycling.[9][10][11]

BFA exhibits an uncompetitive mode of inhibition. It does not bind to the free GEF or the Arf-GDP substrate alone. Instead, BFA binds to and stabilizes a transient, abortive Arf-GDP-GEF complex .[4][12] This stabilization prevents the exchange of GDP for GTP on the Arf protein, effectively locking Arf in its inactive, GDP-bound state. The inability to activate Arf proteins has a cascade of downstream consequences, most notably the failure to recruit COPI coat proteins to Golgi membranes, leading to the inhibition of vesicle budding and the subsequent dramatic collapse of the Golgi apparatus into the endoplasmic reticulum.[2][13]

Quantitative Data on this compound Activity

While specific binding affinities (Kd) for the interaction of this compound with its target GEFs are not widely reported in the literature, its biological activity is well-characterized by its inhibitory concentrations (IC50) and effective concentrations in various cellular assays.

| Parameter | Target/Process | Cell Line/System | Value | Reference(s) |

| IC50 | ATPase activity (general) | HCT 116 cells | 0.2 µM | [14][15][16] |

| Effective Concentration | Inhibition of ER to Golgi Trafficking | General | As low as 100 ng/mL (~0.36 µM) | [13] |

| Effective Concentration | Induction of Apoptosis (prolonged treatment) | General | 10 µg/mL (~35.7 µM) | [13] |

| Effective Concentration | Antiproliferative activity | Bel-7402 cells | 0.024 µM | [17] |

Signaling Pathway of this compound Action

The core signaling pathway affected by this compound revolves around the regulation of Arf1 activation and its downstream effectors. The following diagram illustrates this pathway.

Experimental Protocols

In Vitro ARF GEF Activity Assay

This assay measures the ability of a GEF to catalyze the exchange of GDP for a non-hydrolyzable GTP analog (GTPγS) on an ARF protein. BFA is added to assess its inhibitory effect on this process.

Materials:

-

Recombinant ARF protein (e.g., ARF1)

-

Purified or recombinant Arf-GEF (e.g., the Sec7 domain of GBF1)

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% sodium cholate

-

Stop Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 25 mM MgCl₂, 10 mM GTP

-

Nitrocellulose filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in the Assay Buffer containing recombinant ARF protein.

-

Add the Arf-GEF to the reaction mixtures.

-

For the inhibition condition, add this compound at the desired final concentration. For the control, add an equivalent volume of DMSO.

-

Initiate the exchange reaction by adding [³⁵S]GTPγS.

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding an aliquot of the reaction mixture to ice-cold Stop Buffer.

-

Filter the stopped reactions through nitrocellulose filters. Unbound [³⁵S]GTPγS will pass through, while ARF-bound [³⁵S]GTPγS will be retained on the filter.

-

Wash the filters with ice-cold Stop Buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS over time to determine the rate of nucleotide exchange and the inhibitory effect of BFA.

Arf1 Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Arf1 in cell lysates. It utilizes the GAT (GGA and Tom1) domain of the GGA3 protein, which specifically binds to Arf-GTP.

Materials:

-

GST-tagged GGA3-GAT fusion protein immobilized on glutathione-agarose beads

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

-

Anti-Arf1 antibody

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Lyse the cells on ice using the cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the GST-GGA3-GAT beads to "pull down" active Arf1.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with an anti-Arf1 antibody to detect the amount of active Arf1 pulled down in each condition.

References

- 1. This compound (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of protein kinase A on accumulation of this compound-inhibited guanine nucleotide-exchange protein 1 (BIG1) in HepG2 cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cholesterol efflux without affecting the rate of cellular uptake and re-secretion of apolipoprotein A-I in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Dual specificity of the interfacial inhibitor this compound for arf proteins and sec7 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. F-Actin-Dependent Endocytosis of Cell Wall Pectins in Meristematic Root Cells. Insights from this compound-Induced Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-inhibited guanine nucleotide-exchange activity of Sec7 domain from yeast Sec7 with yeast and mammalian ADP ribosylation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of protein kinase A on accumulation of this compound-inhibited guanine nucleotide-exchange protein 1 (BIG1) in HepG2 cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of BIG2, a this compound-inhibited guanine nucleotide-exchange protein, with exocyst protein Exo70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding site of this compound at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Cell Signaling Technology [cellsignal.com]

- 14. Gbf1: A Novel Golgi-Associated Bfa-Resistant Guanine Nucleotide Exchange Factor That Displays Specificity for Adp-Ribosylation Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

The Disruption of Endoplasmic Reticulum Homeostasis by Brefeldin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone derived from the fungus Eupenicillium brefeldianum, is a potent and widely utilized tool in cell biology to study protein trafficking and organelle dynamics. Its profound and reversible effects on the structure and function of the endoplasmic reticulum (ER) and Golgi apparatus have provided invaluable insights into the secretory pathway. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on the endoplasmic reticulum, detailing its mechanism of action, the consequential structural alterations, and the induction of cellular stress pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Vesicular Transport

This compound's primary molecular target is a subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (Arf1), a small GTPase crucial for the recruitment of the COPI coat protein complex to Golgi membranes.[1][2] BFA stabilizes the inactive Arf1-GDP-GEF complex, preventing the exchange of GDP for GTP.[2][3] This inhibition of Arf1 activation leads to the failure of COPI coat assembly on Golgi membranes, thereby blocking the formation of COPI-coated vesicles responsible for both retrograde (Golgi-to-ER) and intra-Golgi transport.[1] The disruption of this vesicular traffic is the cornerstone of BFA's effects on the ER and Golgi.

Structural Effects on the Endoplasmic Reticulum and Golgi Apparatus

The inhibition of anterograde transport from the ER to the Golgi and the simultaneous blockade of retrograde transport within the Golgi stack lead to a dramatic and rapid redistribution of Golgi components into the ER. This results in the formation of a hybrid ER-Golgi compartment.

Golgi Apparatus Disassembly and Redistribution

Upon exposure to BFA, the stacked cisternae of the Golgi apparatus undergo a rapid disassembly process. This is characterized by the formation of long, thin membrane tubules that extend from the Golgi and fuse with the ER network.[4][5] This process leads to the redistribution of resident Golgi proteins, particularly those of the cis- and medial-Golgi, into the ER.[6][7] The trans-Golgi network (TGN) is generally more resistant to the effects of BFA and tends to collapse into a cluster of vesicles and tubules near the microtubule-organizing center.[8][9]

Endoplasmic Reticulum Swelling and Morphological Changes

The influx of Golgi membranes and proteins into the ER leads to a significant expansion and morphological alteration of the ER. The ER cisternae become dilated and the overall network appears more extensive.[10][11][12] Prolonged treatment with BFA can lead to dramatic swelling of the ER, which shifts its localization towards the cell periphery.[10]

Table 1: Temporal Effects of this compound on Golgi and ER Structure

| Time after BFA Addition | Observed Effect | Cell Type | BFA Concentration | Reference |

| < 5 minutes | Loss of COPI coat proteins from Golgi membranes. | Tobacco BY-2 cells | 10 µg/mL | [13] |

| 2.5 minutes | Initiation of redistribution of cis- and medial-Golgi enzymes to the ER. | Mammalian cells | Not specified | [6] |

| 5 minutes | Conversion of most stacked Golgi cisternae into vesicles. | Murine erythroleukemia cells | Not specified | [8] |

| 5-10 minutes | Formation of a persistent tubule network from the Golgi. | Mammalian cells | Not specified | [4][14] |

| 10-15 minutes | Complete redistribution of cis- and medial-Golgi enzymes to the ER. | Mammalian cells | Not specified | [6] |

| 15-30 seconds | Rapid emptying of Golgi contents into the ER following tubule network formation. | Mammalian cells | Not specified | [4][14] |

| 30 minutes | Complete disassembly of the Golgi complex. | Murine erythroleukemia cells | Not specified | [8] |

| 1-2 hours | Expansion of a smooth ER network. | Murine erythroleukemia cells | Not specified | [8] |

| 15 hours | Dramatic swelling of the ER and peripheral localization. | Normal rat kidney (NRK) cells | Not specified | [10] |

Induction of ER Stress and the Unfolded Protein Response (UPR)

The accumulation of secretory proteins within the ER due to the BFA-induced block in anterograde transport, coupled with the influx of Golgi proteins, overwhelms the protein folding and processing capacity of the ER, leading to a condition known as ER stress.[7][15] To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).

The UPR is initiated by three main ER-resident transmembrane sensors:

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator of UPR target genes.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi (or in the case of BFA treatment, the ER-Golgi hybrid), where it is cleaved to release a cytosolic fragment that acts as a transcription factor for UPR genes.

Prolonged or severe ER stress that cannot be resolved by the UPR can lead to the activation of apoptotic pathways.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Elucidation of this compound-induced ER and Golgi stress responses in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound redistributes resident and itinerant Golgi proteins to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid redistribution of Golgi proteins into the ER in cells treated with this compound: evidence for membrane cycling from Golgi to ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting endoplasmic reticulum protein transport: a novel strategy to kill malignant B cells and overcome fludarabine resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]

- 14. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Cell Signaling Technology [cellsignal.com]

- 17. learn.cellsignal.com [learn.cellsignal.com]

Brefeldin A-Induced Apoptosis in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brefeldin A (BFA), a macrocyclic lactone derived from fungi, is a potent inhibitor of intracellular protein transport between the Endoplasmic Reticulum (ER) and the Golgi apparatus. This disruption of the secretory pathway induces profound ER stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death in a wide range of cancer cells. A key therapeutic advantage is its ability to induce apoptosis independently of the p53 tumor suppressor protein, which is often mutated or inactivated in human cancers. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to BFA-induced apoptosis.

Core Mechanism: Disruption of ER-Golgi Trafficking and Induction of ER Stress

This compound's primary molecular target is a guanine nucleotide-exchange factor (GEF) called GBF1.[1] By inhibiting GBF1, BFA prevents the activation of ADP-ribosylation factors (ARFs), which are essential for the assembly of the COPI coat-protein complex onto Golgi membranes.[2][3] This inhibition has two major consequences:

-

Anterograde Transport Block: The transport of newly synthesized proteins from the ER to the Golgi is halted.[4][5]

-

Retrograde Transport Promotion: A rapid, reversible collapse of the Golgi apparatus occurs, with Golgi-resident proteins and enzymes being redistributed back into the ER.[5][6]

This massive influx of proteins and the disruption of protein folding and processing capacity lead to an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[1][7][8] To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[1]

Apoptotic Signaling Pathways Activated by this compound

If ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response, activating multiple signaling cascades that converge to execute cell death.

The Unfolded Protein Response (UPR) and Pro-Apoptotic Signaling

The UPR is mediated by three ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[9] While initially aimed at restoring homeostasis, their sustained activation under BFA-induced stress promotes apoptosis:

-

PERK Pathway: Leads to the phosphorylation of eIF2α, which, despite global translation attenuation, paradoxically promotes the translation of ATF4. ATF4, in turn, upregulates the key pro-apoptotic transcription factor CHOP (C/EBP homologous protein), also known as GADD153.[10][11]

-

IRE1 Pathway: Can recruit TRAF2, leading to the activation of the JNK pathway, which contributes to apoptosis.

-

ATF6 Pathway: The cleaved, active form of ATF6 also contributes to the upregulation of CHOP.[9]

CHOP is a critical mediator that pushes the cell towards apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic Bcl-2 family members.[11]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in BFA-induced apoptosis.[12][13]

-

Bcl-2 Family Regulation: ER stress signals, largely mediated by CHOP, alter the balance of Bcl-2 family proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are suppressed.[5][14]

-

Mitochondrial Breach: This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[8][12]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9 . Caspase-9 then cleaves and activates effector caspases, most notably caspase-3 .[2][15]

Extrinsic (Death Receptor) Pathway Involvement

Evidence suggests that BFA can also engage components of the extrinsic pathway.[12][13]

-

Caspase-8 Activation: BFA treatment leads to the activation of the initiator caspase-8 .[2][12][15]

-

Crosstalk with Intrinsic Pathway: Activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to further promote Bax/Bak activation, thus amplifying the mitochondrial apoptotic signal.[12]

Additional Mediators

-

Caspase-2: This initiator caspase, which resides in the Golgi apparatus, is activated upon BFA-induced Golgi collapse and can act upstream of the mitochondrial pathway.[2][15]

-

Reactive Oxygen Species (ROS): BFA-induced ER stress is associated with the generation of ROS.[12][13] This oxidative stress can contribute to mitochondrial damage and further potentiate apoptosis.[10][12]

-

p53-Independent Mechanism: BFA effectively induces apoptosis in cancer cells that are p53-null or have mutated p53, such as HL60, K562, and HT-29 cells.[16][17][18] This is a significant advantage, as p53 pathways are frequently compromised in cancer, contributing to chemoresistance.[16]

Quantitative Data Summary

The cytotoxic and apoptotic efficacy of this compound varies across different cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| PC-3 | Prostate Cancer | ~8 nM | 72 h | [5] |

| Primary Prostatic Cancer Cells | Prostate Cancer | 18 nM (5 ng/mL) | N/A | [16] |

| HL60 | Leukemia | Induces apoptosis at 0.1 µM (100 nM) | 15 h | [17] |

| K562 | Leukemia | Induces apoptosis at 0.1 µM (100 nM) | 48 h | [17] |

| HT-29 | Colon Carcinoma | Induces apoptosis at 0.1 µM (100 nM) | 48 h | [17] |

| Jurkat | T-cell Leukemia | Induces apoptosis at ~35 nM (10 ng/mL) | 8 h | [19] |

| HeLa | Cervical Cancer | 1.84 µM (for derivative 6) | N/A |[20] |

Table 2: Apoptotic Effects of this compound Treatment

| Cell Line(s) | BFA Concentration | Time | Effect | Citation |

|---|---|---|---|---|

| Glioblastoma (SA4, SA146, U87MG) | 100 ng/mL (~357 nM) | 24 h | ~60% cell growth inhibition | [18] |

| Glioblastoma (SA4, SA146) | 100 ng/mL (~357 nM) | 24 h | Increase in G0/G1 cells (70% to 83%), Decrease in S phase cells (14% to 5.5%) | [18] |

| Primary Prostatic Cancer Cells | N/A | 48 h | 18-fold increase in apoptosis (Cell Death ELISA) |[16] |

Key Experimental Protocols

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.

-

Cell Harvesting: Gently collect all cells, including floating and adherent populations. For adherent cells, use trypsinization, neutralize with complete medium, and pool with the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold 1X Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Immediately analyze the samples by flow cytometry.

-

FITC-negative / PI-negative: Viable cells.

-

FITC-positive / PI-negative: Early apoptotic cells.

-

FITC-positive / PI-positive: Late apoptotic/necrotic cells.

-

FITC-negative / PI-positive: Necrotic cells.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect the presence and cleavage (activation) of key apoptotic proteins like caspases and PARP.

Methodology:

-

Cell Lysis: After treatment with BFA, wash cells with cold PBS and lyse them in RIPA buffer (or other suitable lysis buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of a cleaved band (e.g., for caspase-3) or disappearance of the full-length protein indicates apoptotic activity.

Conclusion

This compound induces apoptosis in cancer cells through a robust and multi-faceted mechanism centered on the induction of overwhelming ER stress. By disrupting ER-Golgi protein transport, BFA activates the UPR, which in turn triggers both the intrinsic and extrinsic apoptotic pathways, leading to the activation of a cascade of caspases. This process is further amplified by the generation of ROS. The ability of BFA to execute this cell death program in a p53-independent manner makes it, and the pathways it targets, a promising area of investigation for the development of novel chemotherapeutic strategies, particularly for treating cancers that have developed resistance to conventional p53-dependent therapies.

References

- 1. pnas.org [pnas.org]

- 2. Targeting endoplasmic reticulum protein transport: a novel strategy to kill malignant B cells and overcome fludarabine resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. invivogen.com [invivogen.com]

- 5. This compound enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound triggers apoptosis associated with mitochondrial breach and enhances HA14-1- and anti-Fas-mediated cell killing in follicular lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits focal adhesion kinase-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound induces p53-independent apoptosis in primary cultures of human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. This compound induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-mediated apoptosis requires the activation of caspases and is inhibited by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of this compound-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Brefeldin A on Cytokine Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA) is a fungal macrocyclic lactone widely utilized in cell biology research as a potent and reversible inhibitor of intracellular protein transport.[1] Its primary mechanism involves the disruption of the secretory pathway between the Endoplasmic Reticulum (ER) and the Golgi apparatus. This action has profound implications for the secretion of numerous proteins, including a majority of cytokines, which rely on this conventional pathway for their release from the cell. By arresting cytokines within the cell, BFA has become an indispensable tool for their detection and quantification at a single-cell level via intracellular cytokine staining (ICS) and flow cytometry. This guide provides a detailed technical overview of BFA's mechanism of action, its specific effects on the secretion of various cytokines, comprehensive experimental protocols, and a summary of its broader impact on cellular signaling pathways.

Mechanism of Action of this compound

The secretion of most cytokines follows the conventional protein transport pathway, which begins with synthesis in the ER and subsequent trafficking through the Golgi complex for post-translational modifications and packaging into secretory vesicles. This compound specifically and potently disrupts this anterograde transport from the ER to the Golgi.[2][3]

2.1 Inhibition of Arf1-GEF Activity

The primary molecular target of BFA is a guanine nucleotide exchange factor (GEF) known as GBF1 (Golgi-specific this compound-resistant factor 1).[2][4] GBF1 is responsible for activating the ADP-ribosylation factor 1 (Arf1), a small GTPase.[3] It catalyzes the exchange of GDP for GTP on Arf1, converting it to its active, GTP-bound state.[2][3]

Active Arf1-GTP is essential for recruiting coat protein I (COPI) complexes to the membranes of the cis-Golgi and ER-Golgi intermediate compartment (ERGIC).[2][5] This COPI coat assembly is a critical step for the budding of transport vesicles that carry protein cargo from the ER to the Golgi.[6][7]

BFA functions as an uncompetitive inhibitor, binding to and stabilizing an abortive Arf1-GDP-GBF1 complex on the membrane.[2][8] This action prevents the release of GDP and the subsequent binding of GTP, effectively locking Arf1 in its inactive state.[3][8]

2.2 Downstream Consequences

The inhibition of Arf1 activation by BFA leads to a cascade of cellular events:

-

Failure of COPI Coat Recruitment: Without active Arf1-GTP, the COPI coat cannot be recruited to Golgi membranes.[2][5]

-

Inhibition of Vesicle Formation: The lack of a COPI coat prevents the formation of anterograde transport vesicles.[7]

-

Golgi Collapse: The disruption of vesicle traffic leads to a rapid, reversible disassembly of the Golgi apparatus, with Golgi resident proteins redistributing back into the ER via retrograde transport.[2][6][9]

-

Protein Accumulation in the ER: Newly synthesized proteins, including cytokines, that are destined for secretion become trapped in the ER, leading to their intracellular accumulation.[1][6][10]

References

- 1. invivogen.com [invivogen.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. embopress.org [embopress.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Targeting endoplasmic reticulum protein transport: a novel strategy to kill malignant B cells and overcome fludarabine resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a drug that blocks secretion, prevents the assembly of non-clathrin-coated buds on Golgi cisternae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamics of GBF1, a this compound-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating cytokine production by flow cytometry using this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Brefeldin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA), a lactone antibiotic derived from the fungus Penicillium brefeldianum, is a cornerstone tool in cell biology, renowned for its potent and reversible inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This blockade is achieved through the targeting of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases, preventing the association of COPI coat proteins with Golgi membranes and leading to the characteristic collapse of the Golgi into the ER.[1][3] While this primary mechanism of action is well-documented and widely exploited, a growing body of evidence reveals a spectrum of "off-target" effects that extend beyond the canonical ER-Golgi transport block. These pleiotropic activities of BFA have significant implications for experimental design and data interpretation, and they offer intriguing possibilities for therapeutic intervention.

This technical guide provides a comprehensive overview of the known off-target effects of this compound. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of BFA's broader cellular impact. We will delve into its effects on the cytoskeleton, the induction of apoptosis, modulation of lipid metabolism, and inhibition of protein synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Off-Target Effects of this compound

Cytoskeletal Disruption

Prolonged exposure to this compound leads to significant alterations in the architecture of both the microtubule and actin cytoskeletons.[4] These effects are often observed at concentrations similar to those used to inhibit protein transport but typically require longer incubation times.

-

Microtubule Network: BFA treatment results in the disassembly of peripheral microtubules, with tubulin staining becoming concentrated in short, astral arrays emanating from the microtubule-organizing center (MTOC).[5] This disruption is vimentin-dependent, with BFA inducing the formation of microtubule processes that are closely associated with vimentin filaments.[6]

-

Actin Cytoskeleton: A marked reduction in actin stress fibers is observed, with actin filaments accumulating in a perinuclear region.[5] This reorganization appears to be a secondary effect of the broader cellular stress induced by BFA rather than a direct interaction with actin or its regulatory proteins.

Quantitative Data on Cytoskeletal Disruption

| Cell Line | BFA Concentration | Incubation Time | Observed Effect | Reference |

| Normal Rat Kidney (NRK) | Not Specified | 15 - 40 hours | Marked disruption of microtubule and actin cytoskeleton. | [5] |

| SW13 | 10 µg/mL | 30 minutes | Formation of microtubule processes in apposition to vimentin. | [6] |

Experimental Protocol: Immunofluorescence Staining of the Cytoskeleton

This protocol provides a general framework for visualizing the effects of this compound on the microtubule and actin cytoskeletons.

Materials:

-

Cells cultured on glass coverslips

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cytoskeleton Stabilization Buffer (CSB): 10 mM PIPES, 150 mM NaCl, 5 mM EGTA, 5 mM glucose, 5 mM MgCl2, pH 7.0

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.02% Tween 20

-

Primary Antibodies: e.g., anti-α-tubulin, anti-β-actin

-

Secondary Antibodies: Fluorophore-conjugated anti-mouse/rabbit IgG

-

Phalloidin: Fluorophore-conjugated for F-actin staining

-

Mounting Medium with DAPI

Procedure:

-

Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish and allow them to adhere for at least 24 hours. Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

-

Washing: Gently wash the coverslips twice with warm PBS to remove the culture medium.

-

Extraction (Optional): To visualize the cytoskeleton more clearly by removing soluble proteins, incubate the cells in CSB containing 0.2% Triton X-100 for 5 minutes at room temperature.[3]

-

Fixation:

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization (if PFA fixed): Incubate the coverslips in Permeabilization Buffer for 10 minutes at room temperature.

-

Blocking: Incubate the coverslips in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS containing 0.02% Tween 20 for 5 minutes each.

-

Secondary Antibody and Phalloidin Incubation: Dilute the fluorophore-conjugated secondary antibodies and phalloidin in Blocking Buffer. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 9.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Workflow for Cytoskeleton Immunofluorescence

Caption: Experimental workflow for immunofluorescence staining of the cytoskeleton.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide variety of cancer cell lines, often acting independently of the tumor suppressor p53.[5][8] This pro-apoptotic effect is a critical consideration in studies of cell viability and in the development of BFA and its analogs as anti-cancer agents.

The induction of apoptosis by BFA is a complex process involving multiple pathways:

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER due to the transport block triggers the UPR. Prolonged ER stress can activate pro-apoptotic signaling cascades.

-

Mitochondrial Pathway: BFA can induce apoptosis through the intrinsic mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c.

-

Death Receptor Pathway: In some cell types, BFA activates the extrinsic death receptor pathway, involving the activation of caspase-8.[9]

-

Caspase Activation: The apoptotic signaling cascades initiated by BFA converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.[9]

Quantitative Data on Apoptosis Induction

| Cell Line | BFA Concentration | Incubation Time | IC50/Effect | Reference |

| Human Prostatic Cancer | 5 ng/mL (18 nM) | 24-48 hours | Half-maximal growth inhibition (IC50). | [4] |

| HL60 Leukemia | 0.1 µM | 15 hours | Induction of DNA fragmentation. | [8] |

| K562 Leukemia | 0.1 µM | 48 hours | Induction of DNA fragmentation. | [8] |

| HT-29 Colon Carcinoma | 0.1 µM | 48 hours | Induction of DNA fragmentation. | [8] |

| Glioblastoma (SA4, SA146, U87MG) | 100 ng/mL | 24 hours | ~60% cell growth inhibition. | [10] |

| HCT 116 Colon Cancer | 0.2 µM | Not Specified | IC50 for ATPase inhibition. | [11] |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of plasma membrane integrity.

Materials:

-

Cells in suspension

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the indicated time. Include untreated and positive controls.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

BFA-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of BFA-induced apoptosis.

Alterations in Lipid Metabolism

This compound significantly impacts various aspects of lipid metabolism, and these effects can be cell-type specific.

-

Cholesteryl Ester and Triacylglycerol Metabolism: In CaCo2 and HepG2 cells, BFA increases the accumulation of labeled cholesteryl esters.[9] Conversely, in peritoneal macrophages, BFA leads to a substantial reduction in the incorporation of oleic acid into triacylglycerols.[9] In macrophage J774 cells, BFA stimulates acyl-CoA:cholesterol acyltransferase (ACAT) activity, leading to increased cholesteryl ester synthesis.[12]

-

Sphingolipid and Cholesterol Synthesis: In BHK cells, BFA increases the incorporation of acetate into sphingomyelin, monoglucosylceramide, and cholesterol ester, while decreasing its incorporation into phosphatidylcholine, cholesterol, and triacylglycerol.[13]

-

Cholesterol Efflux: BFA has been shown to strongly inhibit cholesterol efflux in adipocytes without affecting the rate of apolipoprotein A-I uptake and re-secretion.[2]

-

Lipoprotein Lipase (LPL) Activity: In brown adipocytes, BFA can double LPL activity by preventing its secretion and promoting the formation of active dimers.[14]

Quantitative Data on Lipid Metabolism Alterations

| Cell Line | BFA Concentration | Incubation Time | Observed Effect | Reference |

| CaCo2, HepG2 | As low as 0.03 µg/mL | Up to 6 hours | 2-10 fold increase in labeled cholesteryl ester. | [9] |

| Peritoneal Macrophages | 0.25-1 µg/mL | Not Specified | 90% reduction in [3H]oleic acid incorporation into triacylglycerol. | [9] |

| BHK | 0.25 - 1 µg/mL | 4 hours | 3-4 fold increase in labeled sphingomyelin, monoglucosylceramide, and cholesterol ester. | [13] |

| Macrophage J774 | 2.7 µM | Not Specified | 1.5- to 4-fold increase in cholesteryl ester synthesis. | [12] |

| Mouse Brown Adipocytes | 10 µg/mL | 2 hours | Doubled LPL activity. | [14] |

Experimental Protocol: Analysis of Lipid Synthesis by Radioactive Labeling

This protocol describes a general method to assess the effect of this compound on the synthesis of various lipid species using a radioactive precursor.

Materials:

-

Cultured cells

-

This compound

-

Radioactive precursor (e.g., [3H]oleic acid, [3H]acetate, [3H]choline)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to near confluence. Pre-incubate the cells with this compound at the desired concentration for a specified time.

-

Radioactive Labeling: Add the radioactive precursor to the culture medium and incubate for the desired labeling period.

-

Cell Harvesting and Lipid Extraction:

-

Wash the cells with cold PBS.

-

Scrape the cells into a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Homogenize or sonicate the cell suspension.

-

Perform a phase separation by adding chloroform and water, then centrifuge.

-

Collect the lower organic phase containing the lipids.

-

-

Lipid Separation by TLC:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the plate in an appropriate solvent system to separate the different lipid classes.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

-

Quantification:

-

Scrape the silica corresponding to the lipid spots of interest into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

-

Workflow for Lipid Synthesis Analysis

Caption: Experimental workflow for analyzing lipid synthesis using radioactive labeling.

Inhibition of Protein Synthesis

In addition to its well-established role in blocking protein transport, this compound can also directly inhibit protein synthesis in some cell types.[15][16] This effect is independent of the Golgi disruption and appears to be mediated by the phosphorylation of the alpha-subunit of eukaryotic initiation factor-2 (eIF-2α).[17][18]

Quantitative Data on Protein Synthesis Inhibition

| Cell Line | BFA Concentration | Incubation Time | Observed Effect | Reference |

| Rat Glioma C6 | 0.1 - 1 µg/mL | Time-dependent | Up to 70% inhibition of protein synthesis. | [15] |

| Sycamore Maple | 2.5 - 7.5 µg/mL | Not Specified | ~80% inhibition of protein secretion, but not synthesis. | [19] |

Experimental Protocol: Measurement of Protein Synthesis by [35S]Methionine Incorporation

This is a classic method to quantify the rate of de novo protein synthesis.

Materials:

-

Cultured cells

-

This compound

-

Methionine-free culture medium

-

[35S]Methionine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and for different durations.

-

Methionine Starvation: Wash the cells with methionine-free medium and incubate them in this medium for 30-60 minutes to deplete the intracellular methionine pool.

-

Radiolabeling: Add [35S]methionine to the medium and incubate for a short period (e.g., 30-60 minutes).

-

Cell Lysis and Precipitation:

-

Wash the cells with cold PBS.

-

Lyse the cells in NaOH.

-

Precipitate the proteins by adding cold TCA.

-

-

Washing: Wash the protein pellets with TCA to remove unincorporated [35S]methionine.

-

Solubilization and Quantification:

-

Solubilize the protein pellets in a suitable buffer.

-